molecular formula C15H12ClN3OS B4435589 N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide

N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide

Cat. No. B4435589
M. Wt: 317.8 g/mol
InChI Key: UWRGRILXKJEJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important in the immune response. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide reduces the activation of T cells and other immune cells, which are involved in the autoimmune response.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), which are involved in the pathogenesis of autoimmune diseases. It also reduces the proliferation of T cells and B cells, which are involved in the adaptive immune response.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide has been shown to be effective in reducing inflammation and improving symptoms in patients with autoimmune diseases. However, it has some limitations in lab experiments, such as its potential toxicity and off-target effects. It also requires careful dosing and monitoring to avoid adverse effects.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide. One potential area of research is its use in combination with other drugs, such as biologics, to improve the efficacy of treatment. Another area of research is the development of more selective JAK3 inhibitors with fewer off-target effects. Additionally, N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide could be studied for its potential use in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and improving symptoms in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(3-cyanopyridin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-10-7-12(16)4-5-13(10)19-14(20)9-21-15-11(8-17)3-2-6-18-15/h2-7H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRGRILXKJEJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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